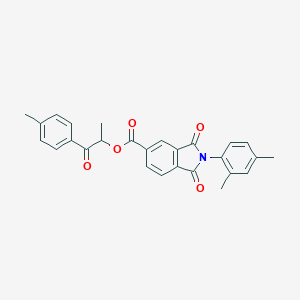
2-amino-3-benzoyl-4-(4-bromophenyl)-1-(2-chlorophenyl)-4,6,7,8-tetrahydroquinolin-5-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-amino-3-benzoyl-4-(4-bromophenyl)-1-(2-chlorophenyl)-4,6,7,8-tetrahydroquinolin-5-one is a chemical compound that belongs to the family of tetrahydroquinolines. It is a synthetic derivative of the alkaloid cryptopleurine, which is found in the roots of the plant Cryptocarya pleurocarpa. This compound has gained interest among researchers due to its potential biological activities.
作用機序
The mechanism of action of 2-amino-3-benzoyl-4-(4-bromophenyl)-1-(2-chlorophenyl)-4,6,7,8-tetrahydroquinolin-5-one is not fully understood. However, it has been suggested that the compound exerts its biological activities by binding to specific targets in the cell. For example, it has been reported to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis.
Biochemical and physiological effects:
2-amino-3-benzoyl-4-(4-bromophenyl)-1-(2-chlorophenyl)-4,6,7,8-tetrahydroquinolin-5-one has been found to exhibit several biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines such as TNF-α and IL-1β. It has also been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are mediators of inflammation. In addition, this compound has been found to induce apoptosis in cancer cells by activating the intrinsic pathway.
実験室実験の利点と制限
One advantage of using 2-amino-3-benzoyl-4-(4-bromophenyl)-1-(2-chlorophenyl)-4,6,7,8-tetrahydroquinolin-5-one in lab experiments is its potential to exhibit multiple biological activities. This makes it a versatile compound that can be used in different research areas. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments that specifically target its biological activities.
将来の方向性
There are several future directions for the research on 2-amino-3-benzoyl-4-(4-bromophenyl)-1-(2-chlorophenyl)-4,6,7,8-tetrahydroquinolin-5-one. One direction is to investigate its potential as a drug candidate for the treatment of cancer, inflammation, and infectious diseases. Another direction is to study its mechanism of action in more detail, which could lead to the development of new drugs that target specific biological pathways. Additionally, the synthesis of analogs of this compound could lead to the discovery of new compounds with improved biological activities.
合成法
The synthesis of 2-amino-3-benzoyl-4-(4-bromophenyl)-1-(2-chlorophenyl)-4,6,7,8-tetrahydroquinolin-5-one has been reported in the literature. The compound can be synthesized by the reaction of 2-amino-3-benzoyl-4-(4-bromophenyl)-1-(2-chlorophenyl)-4,6,7,8-tetrahydroquinoline with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out at a temperature of 80°C for several hours. The resulting product is then purified by column chromatography to obtain the pure compound.
科学的研究の応用
2-amino-3-benzoyl-4-(4-bromophenyl)-1-(2-chlorophenyl)-4,6,7,8-tetrahydroquinolin-5-one has been found to exhibit several biological activities. It has been reported to have anticancer, antifungal, and antibacterial activities. It has also been found to exhibit anti-inflammatory and analgesic properties. In addition, this compound has been used as a ligand in the development of new drugs and as a probe for the study of biological systems.
特性
製品名 |
2-amino-3-benzoyl-4-(4-bromophenyl)-1-(2-chlorophenyl)-4,6,7,8-tetrahydroquinolin-5-one |
|---|---|
分子式 |
C28H22BrClN2O2 |
分子量 |
533.8 g/mol |
IUPAC名 |
2-amino-3-benzoyl-4-(4-bromophenyl)-1-(2-chlorophenyl)-4,6,7,8-tetrahydroquinolin-5-one |
InChI |
InChI=1S/C28H22BrClN2O2/c29-19-15-13-17(14-16-19)24-25-22(11-6-12-23(25)33)32(21-10-5-4-9-20(21)30)28(31)26(24)27(34)18-7-2-1-3-8-18/h1-5,7-10,13-16,24H,6,11-12,31H2 |
InChIキー |
WISMFLDTCDMWBN-UHFFFAOYSA-N |
異性体SMILES |
C1CC2=C(C(C(=C(N2C3=CC=CC=C3Cl)N)C(=O)C4=CC=CC=C4)C5=CC=C(C=C5)Br)C(=O)C1 |
SMILES |
C1CC2=C(C(C(=C(N2C3=CC=CC=C3Cl)N)C(=O)C4=CC=CC=C4)C5=CC=C(C=C5)Br)C(=O)C1 |
正規SMILES |
C1CC2=C(C(C(=C(N2C3=CC=CC=C3Cl)N)C(=O)C4=CC=CC=C4)C5=CC=C(C=C5)Br)C(=O)C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[1-{[(4-chlorobenzyl)amino]carbonyl}-2-(5-methyl-2-furyl)vinyl]benzamide](/img/structure/B304068.png)
![N-[1-[(cyclohexylamino)carbonyl]-2-(5-methyl-2-furyl)vinyl]benzamide](/img/structure/B304069.png)
![N-[2-(5-methyl-2-furyl)-1-({[2-(2-pyridinyl)ethyl]amino}carbonyl)vinyl]benzamide](/img/structure/B304071.png)
![N-[2-(5-methyl-2-furyl)-1-({[2-(4-morpholinyl)ethyl]amino}carbonyl)vinyl]benzamide](/img/structure/B304073.png)
![N-[1-({[2-(1-cyclohexen-1-yl)ethyl]amino}carbonyl)-2-(5-methyl-2-furyl)vinyl]benzamide](/img/structure/B304074.png)
![N-(1-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}-2-phenylvinyl)benzamide](/img/structure/B304075.png)
![N-[1-{[4-({4-nitrophenyl}sulfanyl)anilino]carbonyl}-2-(5-methyl-2-furyl)vinyl]benzamide](/img/structure/B304079.png)
![N-[1-[(3,5-dimethoxyanilino)carbonyl]-2-(5-methyl-2-furyl)vinyl]benzamide](/img/structure/B304080.png)
![N-[1-[(4-bromoanilino)carbonyl]-2-(5-methyl-2-furyl)vinyl]benzamide](/img/structure/B304081.png)
![3-(Cycloheptylamino)-1-[4-[3-(cycloheptylamino)-2,5-dioxopyrrolidin-1-yl]phenyl]pyrrolidine-2,5-dione](/img/structure/B304082.png)
![3-[(Cyclopropylmethyl)(propyl)amino]-1-(4-{3-[(cyclopropylmethyl)(propyl)amino]-2,5-dioxo-1-pyrrolidinyl}phenyl)-2,5-pyrrolidinedione](/img/structure/B304083.png)

![1-Methyl-2-(4-methylphenyl)-2-oxoethyl 1,3-dioxo-2-[4-(propoxycarbonyl)phenyl]isoindoline-5-carboxylate](/img/structure/B304085.png)
